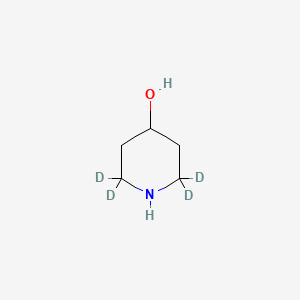

1-Methylpiperidin-4-ol-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,6,6-tetradeuteriopiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c7-5-1-3-6-4-2-5/h5-7H,1-4H2/i3D2,4D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOWRFHMPULYOA-KHORGVISSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(CC(N1)([2H])[2H])O)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methylpiperidin-4-ol-d4: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methylpiperidin-4-ol-d4, a deuterated isotopologue of the versatile piperidine-based building block. Due to the limited direct experimental data on the deuterated compound, this document synthesizes information from its non-deuterated analog, 1-Methylpiperidin-4-ol, to detail its chemical and physical properties, relevant experimental protocols, and its significant role as a tool in drug discovery and development.

Core Chemical and Physical Properties

This compound is a stable, isotopically labeled compound valuable for medicinal chemistry, pharmacology, and drug metabolism studies. The strategic incorporation of four deuterium atoms (d4), typically on the piperidine ring adjacent to the hydroxyl group, provides a crucial tool for investigating the pharmacokinetic properties and metabolic fate of the parent molecule.[1] The chemical properties of the deuterated compound are nearly identical to its non-deuterated analog, with the primary difference being a slight increase in molecular weight.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of 1-Methylpiperidin-4-ol and its deuterated analog. Data for the non-deuterated compound is well-established, while the values for the d4 variant are based on the known properties of the parent compound and the addition of four deuterium atoms.

| Property | 1-Methylpiperidin-4-ol | This compound | Reference |

| IUPAC Name | 1-methylpiperidin-4-ol | 1-methyl(2,2,6,6-d4)piperidin-4-ol (typical) | [2] |

| Synonyms | N-Methyl-4-piperidinol, 4-Hydroxy-N-methylpiperidine | N-Methyl-4-piperidinol-d4 | [2][3] |

| CAS Number | 106-52-5 | Not available | [4] |

| Molecular Formula | C₆H₁₃NO | C₆H₉D₄NO | [4] |

| Molecular Weight | 115.17 g/mol | Approx. 119.20 g/mol | [2] |

| Appearance | Clear colorless to yellowish liquid after melting; solid below 29°C.[5][6] | Expected to be similar | |

| Melting Point | 29-31 °C | Expected to be similar | [5][7] |

| Boiling Point | 200 °C | Expected to be similar | [5][7] |

| Density | ~0.98 g/mL at 20 °C | Expected to be similar | [5] |

| Water Solubility | Miscible | Expected to be miscible | [5] |

| SMILES | CN1CCC(O)CC1 | CN1C(C([2H])([2H]))C(O)C(C([2H])([2H]))C1 | [4][7] |

| InChIKey | BAUWRHPMUVYFOD-UHFFFAOYSA-N | Expected to be the same | [4] |

Chemical Structure and Identification

1-Methylpiperidin-4-ol features a saturated six-membered piperidine ring with a methyl group attached to the nitrogen atom (N1) and a hydroxyl group at the C4 position. In the d4 isotopologue, four hydrogen atoms are substituted with deuterium. While the exact positions can vary depending on the synthesis, a common labeling pattern involves the four hydrogens on the carbon atoms adjacent to the nitrogen (C2 and C6).

This isotopic labeling makes the molecule an invaluable tool in quantitative bioanalytical assays using mass spectrometry, where it can be used as an internal standard, and in metabolic studies to trace the fate of the parent drug candidate.

Role in Drug Discovery and Development

1-Methylpiperidin-4-ol is a bifunctional molecule, possessing both a tertiary amine and a secondary alcohol. This dual functionality makes it a highly versatile building block in organic synthesis. It serves as a crucial intermediate in the creation of a wide array of more complex molecules, particularly within the pharmaceutical industry.[8]

The piperidine scaffold is a common feature in many centrally active drugs. 1-Methylpiperidin-4-ol is specifically used as a reactant in the synthesis of inhibitors for several important biological targets.[6][7]

Experimental Protocols

Synthesis of 1-Methylpiperidin-4-ol via Reduction

A common and efficient method for synthesizing the parent compound, 1-Methylpiperidin-4-ol, is through the catalytic hydrogenation of N-methyl-4-piperidone. A similar procedure using a deuterated source would yield the d4 analog.

Objective: To reduce the ketone functionality of N-methyl-4-piperidone to a secondary alcohol.

General Procedure:

-

Catalyst Preparation: A catalyst complex (e.g., an iridium or ruthenium-based complex) and a hydrogenation reagent are dissolved in a suitable solvent, such as Tetrahydrofuran (THF), within a high-pressure glass reactor equipped with a magnetic stir bar.[5]

-

Substrate Addition: The substrate, N-methyl-4-piperidone (0.5 mmol), is added to the reactor.[5]

-

Degassing and Hydrogenation: The reaction system is degassed using a freeze-pump-thaw cycle to remove atmospheric gases and is then charged with hydrogen gas (typically 1-4 atm).[5]

-

Reaction: The mixture is stirred at a controlled temperature (e.g., 25-60 °C) until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[5]

-

Workup and Purification: Upon completion, the solvent is removed by evaporation. The crude residue is first passed through a silica gel column to remove the catalyst.[5] Further purification is achieved via column chromatography or preparative TLC using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure product.[5]

-

Characterization: The final product is characterized by ¹H NMR and GC-MS to confirm its structure and purity.[5]

Analytical Characterization: NMR Spectroscopy

Objective: To confirm the chemical structure and isotopic labeling of this compound.

Methodology:

-

Sample Preparation: A small amount of the purified product is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is used to confirm the presence of protons and their chemical environments. For the d4-labeled compound, the signals corresponding to the protons on the deuterated carbons (e.g., at C2 and C6) would be absent or significantly diminished, providing direct evidence of successful deuteration.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show signals for all six carbon atoms. The signals for the deuterated carbons will appear as multiplets (due to C-D coupling) and will have a significantly lower intensity compared to the protonated carbons.

-

²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei, confirming their presence and location within the molecule.

Safety and Handling

-

Hazards: 1-Methylpiperidin-4-ol is classified as an irritant. It can cause skin irritation, and serious eye damage, and may cause respiratory irritation.[2][9]

-

Precautions: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles (eyeshields), and a suitable respirator.[7] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition. The compound is hygroscopic and should be stored under an inert atmosphere to protect from moisture.[5][9] Recommended storage temperature is 2-8°C.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Piperidinol, 1-methyl- | C6H13NO | CID 66048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 106-52-5|1-Methylpiperidin-4-ol|BLD Pharm [bldpharm.com]

- 4. 1-METHYLPIPERIDIN-4-OL | CAS 106-52-5 [matrix-fine-chemicals.com]

- 5. N-Methyl-4-piperidinol | 106-52-5 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. N-甲基-4-哌啶醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 1-Methyl-4-piperidinol(106-52-5) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

Synthesis of 1-Methylpiperidin-4-ol-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways for 1-Methylpiperidin-4-ol-d4, a deuterated isotopologue of a valuable building block in medicinal chemistry. The inclusion of deuterium can significantly alter the pharmacokinetic properties of a molecule, making its synthesis a critical aspect of drug discovery and development. This document outlines the most common and effective methods for the preparation of this compound, complete with detailed experimental protocols, quantitative data, and process diagrams.

Overview of the Synthetic Strategy

The most practical and efficient synthesis of this compound involves a two-step sequence starting from the readily available precursor, 1-Methyl-4-piperidone. The overall transformation is as follows:

-

Deuteration of 1-Methyl-4-piperidone: Introduction of four deuterium atoms at the positions alpha to the carbonyl group (C3 and C5) via a base-catalyzed hydrogen-deuterium (H/D) exchange with deuterium oxide (D₂O).

-

Reduction of 1-Methyl-4-piperidone-d4: Reduction of the deuterated ketone to the corresponding alcohol using a standard reducing agent.

This strategy allows for the late-stage introduction of deuterium, which is often economically and practically advantageous.

Synthesis of the Precursor: 1-Methyl-4-piperidone

Several methods have been reported for the synthesis of 1-Methyl-4-piperidone. Below are summaries of two common and effective approaches.

Method 1: From Diethyl 1,3-acetonedicarboxylate

This classical approach involves a Mannich-type reaction followed by hydrolysis and decarboxylation.

Reaction Scheme:

1-Methylpiperidin-4-ol-d4 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Methylpiperidin-4-ol-d4, a deuterated isotopologue of 1-Methylpiperidin-4-ol. This compound serves as a valuable building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents. Deuterium labeling can offer significant advantages in drug discovery by potentially altering metabolic pathways and enhancing pharmacokinetic profiles.

Core Compound Data

The key quantitative data for this compound and its non-deuterated counterpart are summarized below for direct comparison.

| Property | This compound | 1-Methylpiperidin-4-ol |

| CAS Number | 1189499-82-8 | 106-52-5[1] |

| Molecular Formula | C₆H₉D₄NO | C₆H₁₃NO[1][2][3] |

| Molecular Weight | 119.20 g/mol | ~115.17 g/mol [2][3] |

Note: The molecular weight of the deuterated compound is calculated based on the substitution of four hydrogen atoms with deuterium.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reduction of 1-methyl-4-piperidone using a deuterium-donating reducing agent. This method allows for the specific incorporation of deuterium atoms at the 4-position of the piperidine ring.

General Experimental Protocol: Synthesis of this compound

A common method for the synthesis of 1-methyl-4-piperidinol involves the reduction of N-methyl-4-piperidone.[4] To produce the deuterated analogue, a deuterated reducing agent would be employed.

Reaction:

1-Methyl-4-piperidone is dissolved in a suitable anhydrous solvent (e.g., tetrahydrofuran, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen). A deuterated reducing agent, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄), is then added portion-wise at a controlled temperature, typically 0 °C. The reaction mixture is stirred until the starting material is consumed, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is carefully quenched with heavy water (D₂O) or a deuterated acid. The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated under reduced pressure to yield this compound.

Important Considerations:

-

The choice of deuterated reducing agent and solvent can influence the reaction's efficiency and stereoselectivity.

-

Strict anhydrous conditions are crucial to prevent the loss of deuterium labeling.

-

Purification of the final product is typically achieved through distillation or column chromatography.

Applications in Research and Drug Development

1-Methylpiperidin-4-ol and its derivatives are versatile intermediates in the synthesis of a wide range of biologically active molecules.[5] The piperidine moiety is a common scaffold in many approved drugs due to its favorable physicochemical properties.

The non-deuterated form, 1-Methylpiperidin-4-ol, is a key building block in the synthesis of various kinase inhibitors, including those targeting CaMKII, VEGFR, and FGFR, as well as phosphoinositide-3-kinase.[4] It is also utilized in the development of histamine H4 receptor antagonists and antitumor agents.

The introduction of deuterium to create this compound provides a tool for researchers to investigate the metabolic fate of drug candidates containing this moiety. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect, potentially slowing down metabolism at that position. This can lead to an improved pharmacokinetic profile, including increased half-life and bioavailability.

Visualized Experimental Workflow: Synthesis of this compound

The following diagram illustrates a generalized workflow for the synthesis of this compound from 1-methyl-4-piperidone.

References

- 1. 1-METHYLPIPERIDIN-4-OL | CAS 106-52-5 [matrix-fine-chemicals.com]

- 2. 1-methylpiperidin-4-ol | CymitQuimica [cymitquimica.com]

- 3. 4-Piperidinol, 1-methyl- | C6H13NO | CID 66048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Methyl-4-piperidinol | 106-52-5 [chemicalbook.com]

- 5. US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists - Google Patents [patents.google.com]

A Technical Guide to 1-Methylpiperidin-4-ol-d4: Physical and Chemical Characteristics for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-Methylpiperidin-4-ol-d4, a deuterated isotopologue of 1-Methylpiperidin-4-ol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and other advanced scientific applications where isotopically labeled compounds are utilized. The guide details the compound's properties, offers a comparative analysis with its non-deuterated counterpart, and provides insights into its synthesis and analysis.

Core Physical and Chemical Properties

Deuterium-labeled compounds, such as this compound, are critical tools in various research fields, including pharmacology, toxicology, and environmental science. The substitution of hydrogen with deuterium atoms provides a stable isotopic label that can be readily traced and differentiated from the endogenous, non-labeled compound. This is particularly useful in metabolic studies, pharmacokinetic analyses, and as internal standards in quantitative mass spectrometry-based assays.

The primary difference between this compound and its non-deuterated form lies in their molecular weight, which has significant implications for their analysis by mass spectrometry. While their chemical reactivity is generally considered to be identical, the kinetic isotope effect can sometimes influence the rate of metabolic reactions.

Comparative Data of 1-Methylpiperidin-4-ol and this compound

For clarity and ease of comparison, the following tables summarize the key physical, chemical, and analytical properties of both 1-Methylpiperidin-4-ol and its deuterated analog.

| Property | 1-Methylpiperidin-4-ol | This compound | Reference |

| Molecular Formula | C₆H₁₃NO | C₆H₉D₄NO | [1][2] |

| Molecular Weight | 115.17 g/mol | Approx. 119.20 g/mol | [1][3] |

| Appearance | White to light yellow solid or colorless to yellowish liquid after melting | Expected to be similar to the non-deuterated form | [4][5] |

| Melting Point | 29-31 °C | Expected to be similar to the non-deuterated form | [5] |

| Boiling Point | 200 °C | Expected to be similar to the non-deuterated form | [5] |

| Solubility | Miscible in water | Expected to be miscible in water | [5] |

| CAS Number | 106-52-5 | Not available | [1][2] |

| Spectroscopic Data | 1-Methylpiperidin-4-ol | This compound | Reference |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z 115 | Expected Molecular Ion (M⁺) at m/z 119 | [3] |

| ¹H NMR | Signals corresponding to all 13 protons | Absence of signals for the 4 deuterated positions | [6] |

| ¹³C NMR | Standard spectrum with 5 distinct signals | Expected to be very similar to the non-deuterated form, with potential minor shifts and splitting due to C-D coupling |

Experimental Protocols

The synthesis and analysis of this compound require specialized methodologies to ensure the incorporation and verification of the deuterium labels.

Synthesis of this compound

The introduction of deuterium atoms into the piperidine ring can be achieved through various synthetic strategies. A common approach involves the reduction of a suitable precursor with a deuterium source. One plausible method is the reduction of 1-methyl-4-piperidone using a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄).

General Protocol for the Synthesis of this compound:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-methyl-4-piperidone in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

-

Reduction: Cool the solution in an ice bath (0 °C). Slowly add a solution of lithium aluminum deuteride (LiAlD₄) in THF to the stirred solution of the piperidone. The molar ratio of the reducing agent to the substrate should be carefully controlled.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the complete consumption of the starting material.

-

Quenching: After the reaction is complete, carefully quench the excess LiAlD₄ by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water, while maintaining a low temperature.

-

Workup and Purification: Filter the resulting aluminum salts and wash them with THF. Combine the organic filtrates and dry over an anhydrous drying agent (e.g., Na₂SO₄). Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure this compound.

Analytical Characterization

The successful synthesis and purity of this compound must be confirmed through rigorous analytical techniques.

-

Mass Spectrometry (MS): This is the primary technique to confirm the incorporation of deuterium. The mass spectrum should show a molecular ion peak at m/z 119, which is 4 mass units higher than the non-deuterated compound. The isotopic purity can also be assessed by examining the relative intensities of the isotopic peaks.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is used to confirm the positions of deuteration. The signals corresponding to the protons at the deuterated positions will be absent or significantly reduced in intensity.

-

²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei, providing further confirmation of the labeling.

-

¹³C NMR: The carbon-13 NMR spectrum will be largely similar to the non-deuterated compound, although the signals for the deuterated carbons may appear as multiplets due to C-D coupling and may experience a slight upfield shift.

-

Visualizing Methodologies and Relationships

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

References

- 1. 1-methylpiperidin-4-ol | CymitQuimica [cymitquimica.com]

- 2. 1-METHYLPIPERIDIN-4-OL | CAS 106-52-5 [matrix-fine-chemicals.com]

- 3. 4-Piperidinol, 1-methyl- | C6H13NO | CID 66048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. N-Methyl-4-piperidinol | 106-52-5 [chemicalbook.com]

- 6. N-Methyl-4-piperidinol (106-52-5) 1H NMR [m.chemicalbook.com]

Spectroscopic Profile of 1-Methylpiperidin-4-ol-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methylpiperidin-4-ol-d4. Due to the limited availability of direct experimental data for the deuterated compound, this guide presents the known spectroscopic data for the non-deuterated analogue, 1-Methylpiperidin-4-ol, and provides expert predictions for the corresponding deuterated compound's spectra. This approach allows for a thorough understanding of the expected spectroscopic characteristics of this compound, which is crucial for its identification and characterization in research and development settings.

Data Presentation

The following tables summarize the key spectroscopic data for 1-Methylpiperidin-4-ol and the predicted data for its deuterated analogue, this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 1-Methylpiperidin-4-ol | ~3.7 | m | CH-OH |

| ~2.8 | m | Axial CH₂ (α to N) | |

| ~2.2 | s | N-CH₃ | |

| ~2.1 | m | Equatorial CH₂ (α to N) | |

| ~1.8 | m | Axial CH₂ (β to N) | |

| ~1.6 | m | Equatorial CH₂ (β to N) | |

| This compound | ~3.7 | s (broad) | CH-OH |

| (Predicted) | ~2.2 | s | N-CH₃ |

| Signals for deuterated positions | Absent | C-D |

Note: In the d4 analogue, the protons at positions 2, 2, 6, and 6 are replaced by deuterium. This results in the disappearance of the corresponding signals in the ¹H NMR spectrum. The multiplicity of the remaining CH-OH proton would simplify, likely to a broad singlet, due to the absence of adjacent protons.

¹³C NMR Data

| Compound | Chemical Shift (δ) ppm | Assignment |

| 1-Methylpiperidin-4-ol | ~67.5 | C4 (CH-OH) |

| ~55.0 | C2, C6 (CH₂-N) | |

| ~46.0 | N-CH₃ | |

| ~34.5 | C3, C5 (CH₂) | |

| This compound | ~67.5 | C4 (CH-OH) |

| (Predicted) | ~54.5 (broadened, lower intensity) | C2, C6 (CD₂-N) |

| ~46.0 | N-CH₃ | |

| ~34.5 | C3, C5 (CH₂) |

Note: In the ¹³C NMR spectrum of the d4 analogue, the signals for the deuterated carbons (C2 and C6) would likely appear as broadened multiplets with significantly lower intensity due to the coupling with deuterium and the absence of the Nuclear Overhauser Effect (NOE) enhancement from the attached protons.

Mass Spectrometry (MS)

| Compound | Molecular Formula | Molecular Weight | Key m/z Fragments |

| 1-Methylpiperidin-4-ol | C₆H₁₃NO | 115.17 g/mol | 115 (M+), 98, 71, 58, 42 |

| This compound | C₆H₉D₄NO | 119.20 g/mol | 119 (M+), 100, 73, 60, 44 |

Note: The molecular ion peak (M+) for the d4 analogue is expected to be shifted by +4 m/z units compared to the non-deuterated compound. The fragmentation pattern is expected to be similar, with corresponding shifts in the m/z values of fragments containing the deuterium labels.

Infrared (IR) Spectroscopy

| Compound | Vibrational Frequency (cm⁻¹) | Assignment |

| 1-Methylpiperidin-4-ol | ~3300 (broad) | O-H stretch |

| ~2930, 2850 | C-H stretch (aliphatic) | |

| ~1450 | C-H bend | |

| ~1070 | C-O stretch | |

| This compound | ~3300 (broad) | O-H stretch |

| (Predicted) | ~2930, 2850 | C-H stretch (aliphatic) |

| ~2200-2100 | C-D stretch | |

| ~1450 | C-H bend | |

| ~1070 | C-O stretch |

Note: The most significant change in the IR spectrum of the d4 analogue will be the appearance of C-D stretching vibrations, typically in the 2200-2100 cm⁻¹ region. The O-H, C-H, and C-O stretching and bending vibrations are expected to remain largely unchanged.

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired spectral resolution.

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

-

¹H NMR Acquisition :

-

Pulse Sequence : Standard single-pulse sequence.

-

Spectral Width : Approximately 10-12 ppm.

-

Number of Scans : 16-64, depending on the sample concentration.

-

Relaxation Delay : 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Pulse Sequence : Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width : Approximately 0-200 ppm.

-

Number of Scans : 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay : 2-5 seconds.

-

Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation : A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

ESI-MS :

-

Ionization Mode : Positive ion mode is typically used for amines.

-

Infusion : Introduce the sample solution directly into the ion source via a syringe pump.

-

Mass Range : Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-200).

-

-

EI-MS (GC-MS) :

-

Gas Chromatography : If using GC-MS, select a suitable GC column (e.g., a non-polar column) and temperature program to achieve good separation.

-

Ionization Energy : Standard 70 eV.

-

Mass Range : Scan a mass range appropriate for the expected molecular weight and fragments.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Neat Liquid : If the sample is a liquid at room temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Solid (KBr Pellet) : If the sample is a solid, grind a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.

-

Solution : Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄ or CS₂) and place it in a liquid cell.

-

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Spectral Range : Typically 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32 scans are usually sufficient to obtain a good quality spectrum.

-

Background Correction : A background spectrum of the empty sample holder (or the pure solvent) should be recorded and subtracted from the sample spectrum.

-

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Principles of Isotopic Labeling with Deuterium in Chemical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic substitution of hydrogen with its stable, non-radioactive isotope, deuterium (²H or D), has become a pivotal technique in modern chemical and pharmaceutical research. This approach, known as deuterium labeling, leverages the subtle yet significant mass difference between hydrogen and deuterium to probe reaction mechanisms, trace metabolic pathways, and enhance the pharmacokinetic profiles of drug candidates. The foundational principle behind many of these applications is the deuterium kinetic isotope effect (KIE), where the substitution of a hydrogen atom with a deuterium atom can lead to a slower rate of chemical reactions involving the cleavage of that bond. This in-depth technical guide provides a comprehensive overview of the core principles of deuterium labeling, detailed experimental methodologies, and a summary of quantitative data to illustrate its practical applications in drug discovery and development.

Core Principles of the Deuterium Kinetic Isotope Effect (KIE)

The kinetic isotope effect is the change in the rate of a chemical reaction upon isotopic substitution.[1] The deuterium KIE arises from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. Due to its greater mass, deuterium forms a stronger and more stable covalent bond with carbon.[2] Consequently, the C-D bond has a lower zero-point energy, requiring more energy to reach the transition state for bond cleavage.[1]

In drug metabolism, many enzymatic reactions, particularly those catalyzed by Cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-limiting step.[2][3] By strategically replacing a hydrogen atom at a metabolically vulnerable site (a "soft spot") with deuterium, the rate of this cleavage can be significantly reduced, leading to a decreased rate of metabolism.[2] This can result in an improved pharmacokinetic profile, including a longer drug half-life, increased systemic exposure, and the potential for lower or less frequent dosing.[4][5] The first deuterated drug to receive FDA approval was deutetrabenazine in 2017, validating this strategy in drug development.[6]

The magnitude of the KIE is expressed as the ratio of the reaction rate for the non-deuterated compound (kH) to the deuterated compound (kD). A primary KIE, where the bond to the isotope is broken in the rate-determining step, typically has a kH/kD value ranging from 2 to 10.[2]

Applications of Deuterium Labeling in Chemical Research

The applications of deuterium labeling are extensive and span various stages of chemical and pharmaceutical research:

-

Elucidating Reaction Mechanisms: Tracking the position of deuterium atoms in reactants and products helps to understand bond formation and cleavage, providing detailed insights into reaction pathways.[7]

-

Kinetic Isotope Effect (KIE) Studies: Measuring the change in reaction rate upon isotopic substitution is crucial for identifying the rate-determining step of a reaction.[2]

-

Metabolic Pathway Analysis: Deuterium-labeled compounds act as tracers to map the flow of molecules through complex metabolic networks in cells or whole organisms.[8][9] For instance, deuterium-labeled glucose can be used to monitor glycolysis and the pentose phosphate pathway.[8][10]

-

Improving Drug Metabolic Stability: Replacing hydrogen with deuterium at sites of metabolic attack can slow down a drug's metabolism, thereby improving its half-life and efficacy.[6][11] This can also lead to a reduction in the formation of potentially toxic metabolites.[12]

-

Internal Standards for Quantitative Analysis: Deuterium-labeled compounds are widely used as internal standards in mass spectrometry (MS) for the accurate quantification of analytes in complex biological samples due to their similar chemical properties and distinct mass.

Data Presentation: Quantitative Impact of Deuteration

The following tables summarize quantitative data from various studies, illustrating the impact of deuterium labeling on metabolic stability and pharmacokinetic parameters.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

| Compound | t½ (min) | CLint (µL/min/mg protein) | Reference |

| Non-Deuterated Drug | [6] | ||

| Example Compound A | 15 | 46.2 | |

| Deuterated Drug | [6] | ||

| Deuterated Compound A | 45 | 15.4 |

Table 2: In Vivo Pharmacokinetic Parameters in Rats Following Oral Administration

| Parameter | Non-Deuterated Compound | Deuterated Compound | Reference |

| Cmax (ng/mL) | 500 | 750 | [6] |

| Tmax (h) | 1.5 | 2.0 | [6] |

| AUC (ng*h/mL) | 2500 | 5000 | [6] |

| t½ (h) | 3.0 | 6.5 | [6] |

| CL/F (mL/h/kg) | 200 | 100 | [6] |

Table 3: Comparative Pharmacokinetics of Deuterated vs. Non-Deuterated Drugs

| Drug | Deuterated Analog | Key Pharmacokinetic Improvement | Reference |

| Tetrabenazine | Deutetrabenazine | Reduced Cmax of active metabolites, similar total exposure (AUC) | [13] |

| Methadone | d9-methadone | 5.7-fold increase in AUC, 4.4-fold increase in Cmax, reduced clearance | [14] |

| Chalcone Derivative | Deuterated Chalcone | Projected significant increase in AUC and t½, decreased clearance | [15] |

Experimental Protocols

Protocol for Deuterium Labeling via Catalytic H/D Exchange

This protocol outlines a general method for introducing deuterium into a molecule using a palladium on carbon (Pd/C) catalyst and deuterium oxide (D₂O) as the deuterium source.[16][17]

Materials:

-

Substrate (organic molecule to be labeled)

-

Deuterium Oxide (D₂O, 99.9 atom % D)

-

Palladium on Carbon (Pd/C, 10 wt. %)

-

Aluminum powder (optional, for in situ D₂ gas generation)[16][17]

-

Anhydrous solvent (e.g., ethyl acetate, dioxane)

-

Inert gas (e.g., Argon or Nitrogen)

-

Reaction vessel (e.g., round-bottom flask or sealed tube)

-

Stirring apparatus (magnetic stirrer)

-

Heating apparatus (oil bath or heating mantle)

-

Filtration setup (e.g., Celite pad, filter paper)

-

Rotary evaporator

-

Purification equipment (e.g., column chromatography, recrystallization apparatus)

Procedure:

-

Preparation: In a clean, dry reaction vessel, combine the substrate (1 equivalent) and Pd/C catalyst (5-10 mol%).

-

Inert Atmosphere: Purge the reaction vessel with an inert gas to remove air and moisture.

-

Addition of Reagents: Add the anhydrous solvent and D₂O (a significant excess, e.g., 20-50 equivalents). If using aluminum for in situ D₂ generation, add aluminum powder (e.g., 2-3 equivalents).[16][17]

-

Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring. The reaction time can vary from a few hours to overnight, depending on the substrate.

-

Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them using techniques like ¹H NMR or LC-MS to determine the extent of deuterium incorporation.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solution through a pad of Celite to remove the solid catalyst. Wash the filter pad with a small amount of the solvent.

-

Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator. The crude deuterated product can be further purified by standard techniques like column chromatography or recrystallization.

-

Characterization: Confirm the structure and determine the percentage of deuterium incorporation of the final product using ¹H NMR, ²H NMR, and mass spectrometry.

Protocol for In Vitro Microsomal Stability Assay

This protocol describes a typical procedure to assess the metabolic stability of a deuterated compound and its non-deuterated counterpart in human liver microsomes.[5][18][19][20][21]

Materials:

-

Deuterated and non-deuterated test compounds

-

Human Liver Microsomes (HLM)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Positive control compound (e.g., a compound with known metabolic instability)

-

Negative control (without NADPH)

-

Acetonitrile (ACN) or other suitable organic solvent for reaction termination

-

Internal standard (for LC-MS/MS analysis)

-

96-well plates or microcentrifuge tubes

-

Incubator (37 °C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Prepare stock solutions of the test compounds and positive control in a suitable solvent (e.g., DMSO).

-

Thaw the human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) with phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate or microcentrifuge tubes, add the diluted microsomes and the test compound (at a final concentration of, for example, 1 µM).

-

Pre-incubate the mixture at 37 °C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system. For the negative control, add buffer instead of the NADPH system.

-

-

Time Points:

-

At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Processing:

-

Centrifuge the samples to precipitate the proteins.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (volume of incubation / microsomal protein amount).

-

Compare the t½ and CLint values of the deuterated and non-deuterated compounds.

-

Mandatory Visualizations

Caption: The Deuterium Kinetic Isotope Effect Principle.

Caption: Experimental workflow for evaluating a deuterated drug candidate.

Caption: Tracing deuterium from [6,6-²H₂]-glucose through glycolysis and the TCA cycle.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioscientia.de [bioscientia.de]

- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 6. benchchem.com [benchchem.com]

- 7. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Spectral tracing of deuterium for imaging glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. researchgate.net [researchgate.net]

- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

The Role of 1-Methylpiperidin-4-ol-d4 in Modern Drug Development: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the pursuit of precision and accuracy in bioanalytical methods is paramount. The development of novel therapeutics necessitates a profound understanding of their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. A key element in achieving reliable quantitative data is the use of stable isotope-labeled internal standards (SIL-IS) in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). 1-Methylpiperidin-4-ol-d4, a deuterated analog of 1-methylpiperidin-4-ol, has emerged as a valuable tool in this domain. Its structural similarity to various active pharmaceutical ingredients (APIs) containing a piperidine scaffold makes it an ideal internal standard for quantifying these drugs and their metabolites in biological matrices. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its use in pharmacokinetic studies, detailed experimental protocols, and the principles of bioanalytical method validation.

Core Application: Internal Standard in Bioanalysis

The primary application of this compound is as an internal standard in the quantitative analysis of xenobiotics in biological samples. The "gold standard" in bioanalysis is the use of a stable isotope-labeled version of the analyte as the internal standard.[1][2] Since this compound is chemically identical to its non-deuterated counterpart, it co-elutes chromatographically and exhibits similar ionization efficiency in the mass spectrometer. However, its increased mass allows it to be distinguished from the analyte, enabling accurate quantification by correcting for variability during sample preparation and analysis.[1]

This deuterated standard is particularly well-suited for the analysis of pharmaceutical compounds containing the N-methylpiperidine-4-ol moiety or structurally similar piperidine derivatives. A prime example of such a compound is the potent, short-acting opioid analgesic, remifentanil, and its analogs.[3][4]

Experimental Protocol: Quantification of a Piperidine-Based API in Human Plasma

This section outlines a representative experimental protocol for the quantification of a hypothetical piperidine-based active pharmaceutical ingredient (API-X), structurally related to 1-Methylpiperidin-4-ol, in human plasma using this compound as an internal standard.

Materials and Reagents

-

Analyte (API-X): Reference standard of the piperidine-based drug.

-

Internal Standard (IS): this compound.

-

Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade), Ultrapure Water.

-

Biological Matrix: Blank human plasma.

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of API-X and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the API-X stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective technique for the extraction of small molecules from plasma.[1][5]

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown) in a microcentrifuge tube, add 25 µL of the internal standard working solution (100 ng/mL this compound).

-

Add 400 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Inject an appropriate volume (e.g., 10 µL) of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to achieve separation of the analyte and internal standard from matrix components.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for both the analyte (API-X) and the internal standard (this compound) would be determined and optimized during method development.

Data Presentation: Bioanalytical Method Validation

A crucial aspect of bioanalytical method development is validation, which ensures the reliability and accuracy of the data.[6][7] The following tables present hypothetical yet realistic data for the validation of the described method, based on typical performance characteristics of similar assays.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Linearity Range | 0.1 - 100 ng/mL |

| Regression Equation | y = 0.123x + 0.005 |

| Correlation Coefficient (r²) | > 0.995 |

| Weighting | 1/x² |

Table 2: Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.1 | ≤ 15 | ± 15 | ≤ 20 | ± 20 |

| Low QC | 0.3 | ≤ 10 | ± 10 | ≤ 15 | ± 15 |

| Mid QC | 10 | ≤ 8 | ± 8 | ≤ 12 | ± 12 |

| High QC | 80 | ≤ 5 | ± 5 | ≤ 10 | ± 10 |

| LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation |

Table 3: Matrix Effect and Recovery

| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |

| Low QC | 85.2 | 86.1 | 98.5 |

| High QC | 88.9 | 87.5 | 101.2 |

| IS: Internal Standard |

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key workflows and principles described in this guide.

Conclusion

This compound serves as a critical tool for researchers and scientists in the field of drug development. Its application as a stable isotope-labeled internal standard in LC-MS/MS bioanalysis ensures the generation of high-quality, reliable pharmacokinetic data for piperidine-containing drug candidates. The use of such a "gold standard" internal standard is indispensable for robust bioanalytical method validation, as it effectively compensates for variations inherent in the analytical process. The detailed experimental protocol and representative data presented in this guide provide a solid foundation for the development and implementation of sensitive and accurate quantitative assays for novel piperidine-based therapeutics. As the pharmaceutical industry continues to innovate, the role of precision tools like this compound will remain central to advancing new medicines from the laboratory to the clinic.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Influence of Remifentanil on the Pharmacokinetics and Pharmacodynamics of Remimazolam in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Remifentanil | C20H28N2O5 | CID 60815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. database.ich.org [database.ich.org]

The deuterium switch: An in-depth guide to the enhanced stability of deuterated compounds

For Researchers, Scientists, and Drug Development Professionals

In the continuous quest for more effective and safer therapeutics, the strategic incorporation of deuterium, a stable isotope of hydrogen, has emerged as a powerful tool in drug design and development. This in-depth technical guide explores the core principles behind the enhanced stability of deuterated compounds, providing a comprehensive overview of the kinetic isotope effect, its impact on metabolic pathways, and the experimental methodologies used to evaluate these effects.

Core Principles: The Kinetic Isotope Effect (KIE)

The primary driver behind the enhanced stability of deuterated compounds is the Kinetic Isotope Effect (KIE). This phenomenon arises from the fundamental differences in the physical properties of hydrogen (protium, ¹H) and its heavier isotope, deuterium (²H or D).

A carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than a corresponding carbon-hydrogen (C-H) bond.[1][2] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a chemical reaction.[1][3] In the context of drug metabolism, many enzymatic reactions, particularly those catalyzed by the cytochrome P450 (CYP) family of enzymes, involve the cleavage of a C-H bond.[2][4] By selectively replacing a hydrogen atom at a metabolic "soft spot" with a deuterium atom, the rate of metabolism at that position can be significantly reduced.[1][2] This can lead to a range of desirable pharmacokinetic outcomes, including:

-

Improved Metabolic Stability: A slower rate of metabolism leads to a longer drug half-life and increased overall drug exposure.[5][6]

-

Reduced Toxic Metabolite Formation: By slowing down a particular metabolic pathway, the formation of potentially toxic metabolites can be minimized.[5]

-

Altered Pharmacokinetic Profiles: The KIE can lead to a lower peak plasma concentration (Cmax) and a more sustained therapeutic drug level, potentially reducing dose-dependent side effects.[7]

-

Metabolic Switching: Deuteration at a primary metabolic site can sometimes redirect the metabolism of a drug towards alternative pathways, a phenomenon known as metabolic switching.[8][9] This can lead to the formation of different metabolite profiles, which may have therapeutic or safety implications.

The magnitude of the primary KIE is typically expressed as the ratio of the reaction rate for the non-deuterated compound (kH) to the deuterated compound (kD), with kH/kD values often ranging from 2 to 10.[1]

Quantitative Analysis of Deuteration Effects on Pharmacokinetics

The impact of deuteration on the pharmacokinetic parameters of a drug can be profound. The following tables summarize the comparative pharmacokinetic data for several deuterated drugs versus their non-deuterated counterparts, illustrating the tangible benefits of the "deuterium switch."

Table 1: Pharmacokinetic Parameters of Deutetrabenazine vs. Tetrabenazine

| Parameter | Deutetrabenazine (d6-Tetrabenazine) | Tetrabenazine | Fold Change | Reference(s) |

| Active Metabolites | (α+β)-HTBZ | (α+β)-HTBZ | ||

| Half-life (t½) (hours) | 8.6 - 9.8 | 4.8 - 5.3 | ~2x increase | [10][11] |

| AUCinf (ng·hr/mL) | 542 - 607 | 261 - 285 | ~2x increase | [10][11] |

| Cmax (ng/mL) | 74.6 | 61.6 | ~1.2x increase | [11] |

HTBZ: Dihydrotetrabenazine, AUCinf: Area under the curve from time zero to infinity, Cmax: Maximum plasma concentration

Table 2: Pharmacokinetic Parameters of d3-Enzalutamide vs. Enzalutamide in Rats

| Parameter | d3-Enzalutamide | Enzalutamide | Fold Change | Reference(s) |

| Cmax (ng/mL) | 1,350 | 1,000 | 1.35x increase | [12] |

| AUC0–t (ng·h/mL) | 101,000 | 50,000 | 2.02x increase | [12] |

| N-desmethyl metabolite (M2) AUC | - | - | 8x decrease | [12] |

AUC0–t: Area under the plasma concentration-time curve from time zero to the last measurable time point

Table 3: Pharmacokinetic Parameters of d9-Methadone vs. Methadone in Mice

| Parameter | d9-Methadone | Methadone | Fold Change | Reference(s) |

| AUC (µg·h/mL) | 10.9 | 1.9 | 5.7x increase | [13] |

| Cmax (µg/mL) | 8.8 | 2.0 | 4.4x increase | [13] |

| Clearance (L/h/kg) | 0.9 | 4.7 | 5.2x decrease | [13] |

Key Metabolic Pathways Affected by Deuteration

The strategic placement of deuterium can significantly alter the metabolic fate of a drug. Below are diagrams of the metabolic pathways for three drugs where deuteration has been explored, illustrating the points of enzymatic action that can be influenced by the kinetic isotope effect.

Experimental Protocols for Assessing Stability

The evaluation of the stability of deuterated compounds involves a series of well-defined in vitro and in vivo experiments. These protocols are designed to quantify the kinetic isotope effect and to characterize the full pharmacokinetic profile of the deuterated drug candidate.

In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay is a primary screen to determine the intrinsic clearance of a compound and to estimate its metabolic stability.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a deuterated compound compared to its non-deuterated analog.

Materials:

-

Test compound and its deuterated analog

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction

-

Internal standard (preferably a stable isotope-labeled version of the analyte)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation: Prepare stock solutions of the test compounds and the internal standard in a suitable solvent (e.g., DMSO).

-

Incubation Mixture: In a microcentrifuge tube or a 96-well plate, prepare the incubation mixture containing phosphate buffer, HLM, and the test compound (final concentration typically 1 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the compound to equilibrate with the microsomes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

-

Quenching: Immediately stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing the internal standard).

-

Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the supernatant to a new plate or vials for analysis.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life is calculated as t½ = 0.693 / k. The intrinsic clearance is calculated as CLint = (0.693 / t½) / (protein concentration).

In Vivo Pharmacokinetic Study in Rats

This study is essential for determining the full pharmacokinetic profile of a deuterated compound in a living organism.

Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, and bioavailability) of a deuterated compound and its non-deuterated counterpart.

Materials:

-

Test compound and its deuterated analog

-

Appropriate vehicle for drug administration

-

Sprague-Dawley rats (or other suitable animal model)

-

Dosing equipment (e.g., oral gavage needles, syringes)

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

Analytical balance

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Acclimation: Acclimate the animals to the housing conditions for a sufficient period before the study.

-

Dosing: Divide the animals into groups. Administer the deuterated and non-deuterated compounds to separate groups via the intended clinical route (e.g., oral gavage or intravenous injection). A control group receiving the vehicle alone should also be included.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) from a suitable site (e.g., tail vein).

-

Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of the parent drug and any major metabolites in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate the key parameters (Cmax, Tmax, AUC, t½, clearance) from the plasma concentration-time data. For oral dosing, bioavailability (F) can be calculated by comparing the AUC from oral administration to the AUC from intravenous administration.

-

Statistical Analysis: Perform statistical analysis to compare the pharmacokinetic parameters between the deuterated and non-deuterated groups.

Experimental and Developmental Workflow

The development of a deuterated drug follows a structured workflow that integrates chemical synthesis, in vitro screening, and in vivo evaluation to optimize the compound's properties.

Conclusion

The strategic use of deuterium in drug design offers a powerful and proven approach to enhancing the metabolic stability and overall pharmacokinetic profile of therapeutic compounds. By leveraging the kinetic isotope effect, researchers can fine-tune the properties of a drug to improve its efficacy, safety, and patient convenience. A thorough understanding of the underlying principles, coupled with rigorous experimental evaluation as outlined in this guide, is essential for the successful development of the next generation of deuterated medicines.

References

- 1. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dextromethorphan Versus Dextrorphan: A Quantitative Comparison of Antitussive Potency Following Separate Administration of Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect [ouci.dntb.gov.ua]

- 5. prezi.com [prezi.com]

- 6. Characterization of the Safety and Pharmacokinetic Profile of D-Methadone, a Novel N-Methyl-D-Aspartate Receptor Antagonist in Healthy, Opioid-Naive Subjects: Results of Two Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What is Deuterated Paroxetine used for? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. neurology.org [neurology.org]

- 12. Pharmacokinetics of immediate and sustained-release formulations of paroxetine: Population pharmacokinetic approach to guide paroxetine personalized therapy in chinese psychotic patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

An In-Depth Technical Guide to 1-Methylpiperidin-4-ol-d4 and its Non-Deuterated Analogue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methylpiperidin-4-ol and its deuterated analogue, 1-Methylpiperidin-4-ol-d4. The document details their physicochemical properties, synthesis, and applications, with a particular focus on the use of the deuterated version as an internal standard in bioanalytical mass spectrometry. Detailed experimental protocols and workflow diagrams are provided to support practical application in a research and development setting.

Introduction

1-Methylpiperidin-4-ol is a heterocyclic organic compound and a derivative of piperidine. It serves as a versatile building block and biochemical reagent in the synthesis of a wide range of pharmaceutical compounds.[1][2] Its structure is found in molecules developed as inhibitors for various kinases, including CaMKII, VEGFR, and FGFR, as well as in antagonists for the histamine H4 receptor.[2]

The deuterated analogue, this compound, is a stable isotope-labeled version of the parent compound. In this specific isotopologue, four hydrogen atoms on the piperidine ring are replaced with deuterium. Its primary application is as an internal standard (IS) for quantitative bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby ensuring the highest degree of accuracy and precision in quantification.[3]

Physicochemical and Spectroscopic Properties

The incorporation of deuterium atoms results in a slight increase in molecular weight for the d4 analogue but does not significantly alter its chemical properties. The key distinction lies in their mass-to-charge ratio (m/z), which allows for their separate detection by a mass spectrometer.

Table 1: Comparison of Physicochemical Properties

| Property | 1-Methylpiperidin-4-ol | This compound | Source(s) |

| CAS Number | 106-52-5 | Not available (custom synthesis) | [4] |

| Molecular Formula | C₆H₁₃NO | C₆H₉D₄NO | [4] |

| Molecular Weight | 115.17 g/mol | 119.20 g/mol | [4] |

| Appearance | Clear colorless to yellowish liquid after melting; may be a solid at room temperature. | Expected to be similar to the non-deuterated analogue. | |

| Melting Point | 29-31 °C | Expected to be similar to the non-deuterated analogue. | |

| Boiling Point | 200 °C | Expected to be similar to the non-deuterated analogue. | |

| Density | ~0.98 g/mL at 20 °C | Expected to be similar to the non-deuterated analogue. | [5] |

| Refractive Index | n20/D 1.4775 | Not available | |

| Solubility | Miscible in water | Expected to be miscible in water | [5] |

Table 2: Spectroscopic Data

| Data Type | 1-Methylpiperidin-4-ol | This compound |

| ¹H NMR | Spectral data available from various sources. | Expected to show a significant reduction in signal intensity for the protons at the C2, C3, C5, and C6 positions of the piperidine ring due to deuterium substitution. |

| ¹³C NMR | Spectral data available. | Expected to show signals for all 6 carbon atoms, with potential slight shifts and splitting for the deuterated carbons. |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z 115. | Expected Molecular Ion (M⁺) at m/z 119. |

| IR Spectrum | Characteristic peaks for O-H and C-N stretching. | Expected to show C-D stretching vibrations, typically in the range of 2100-2250 cm⁻¹. |

Synthesis and Manufacturing

Synthesis of 1-Methylpiperidin-4-ol

The most common laboratory and industrial synthesis of 1-Methylpiperidin-4-ol involves the chemical reduction of its corresponding ketone, 1-Methyl-4-piperidone.[5]

Synthesis of the non-deuterated analogue.

Synthesis of this compound

The synthesis of the d4-analogue follows a similar strategy, employing a deuterated reducing agent. A common and effective method is the reduction of 1-Methyl-4-piperidone using sodium borodeuteride (NaBD₄). This introduces deuterium at the C4 position. To achieve deuteration at the C2, C3, C5, and C6 positions, an acid- or base-catalyzed H/D exchange on the starting ketone can be performed in heavy water (D₂O) prior to reduction. For this guide, we will focus on a direct reduction approach which is a common method for producing deuterated standards.

Synthesis of the deuterated analogue.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound via the reduction of 1-Methyl-4-piperidone.

Materials:

-

1-Methyl-4-piperidone (1.0 eq)

-

Sodium borodeuteride (NaBD₄) (1.1 eq)

-

Methanol-d4 (MeOD) or Ethanol

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Methyl-4-piperidone in methanol-d4 or ethanol (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Reducing Agent: Slowly add sodium borodeuteride (NaBD₄) portion-wise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel or by vacuum distillation to obtain the final product of high purity.

Applications in Bioanalysis

The primary and most critical application of this compound is its use as an internal standard for the accurate quantification of 1-Methylpiperidin-4-ol in complex biological matrices such as plasma, urine, or tissue homogenates.[3]

Experimental Protocol: Quantification in Human Plasma using LC-MS/MS

This protocol provides a general framework for the development of a robust bioanalytical method.

Materials and Reagents:

-

Analytes: 1-Methylpiperidin-4-ol (analyte) and this compound (Internal Standard, IS)

-

Solvents: Acetonitrile and Methanol (LC-MS grade)

-

Reagents: Formic acid (LC-MS grade)

-

Human Plasma (blank, from a certified vendor)

Instrumentation:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

Procedure:

-

Stock and Working Solutions:

-

Prepare individual 1 mg/mL stock solutions of the analyte and the IS in methanol.

-

Prepare a working IS solution (e.g., 100 ng/mL) by diluting the IS stock solution with 50:50 (v/v) acetonitrile:water.

-

Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with appropriate dilutions of the analyte stock solution.

-

-

Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of the plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS working solution to all samples except the blank.

-

Add 150 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the tubes for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean autosampler vial for analysis.

-

-

LC-MS/MS Conditions:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% to 95% B over 3 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions: Determine the optimal precursor-to-product ion transitions for both the analyte and the IS by infusing the individual standard solutions.

-

1-Methylpiperidin-4-ol: e.g., m/z 116.1 -> [product ion]

-

This compound: e.g., m/z 120.1 -> [product ion]

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.

-

Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 1-Methylpiperidin-4-ol Using 1-Methylpiperidin-4-ol-d4 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of small molecules in biological matrices is fundamental for pharmacokinetic, toxicokinetic, and clinical studies in drug development.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical applications due to its high sensitivity, selectivity, and speed.[3] A key component of a robust LC-MS/MS method is the use of an appropriate internal standard (IS) to correct for variability during sample preparation, chromatography, and ionization.[4]

Stable isotope-labeled (SIL) internal standards are considered the ideal choice because their physicochemical properties are nearly identical to the analyte, ensuring they co-elute and experience similar matrix effects and ionization suppression or enhancement.[4][5] This application note details a highly selective and robust LC-MS/MS method for the quantification of 1-Methylpiperidin-4-ol in human plasma, using its deuterated analog, 1-Methylpiperidin-4-ol-d4, as the internal standard. The method is designed to be a reliable starting point for bioanalytical method development and validation in accordance with regulatory guidelines.[6][7]

Experimental Protocols

Materials and Reagents

-

Analyte: 1-Methylpiperidin-4-ol (≥98% purity)

-

Internal Standard: this compound (≥98% purity, isotopic purity ≥98%)

-

Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade)

-

Reagents: Formic Acid (LC-MS Grade), Ultrapure Water

-

Matrix: Human Plasma (or other relevant biological matrix)

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of 1-Methylpiperidin-4-ol in methanol to achieve a final concentration of 1 mg/mL.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.[5]

-

Working Standard Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by performing serial dilutions of the analyte stock solution with a 50:50 (v/v) mixture of methanol and water.[5]

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.[5][8]

Sample Preparation (Protein Precipitation)

The protein precipitation method is a common and effective technique for extracting small molecules from plasma.[9][10]

-

Spiking: To 100 µL of a plasma sample (blank, standard, QC, or unknown) in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL).[5][9]

-

Precipitation: Add 400 µL of cold acetonitrile to the plasma sample to precipitate proteins.[4][9]

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.[5]

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[8][9]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean collection vial or a 96-well plate.[5]

-

Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 Water:Methanol with 0.1% Formic Acid).[9][11]

-

Injection: Inject an appropriate volume (e.g., 5 µL) of the reconstituted sample into the LC-MS/MS system.[9]

LC-MS/MS Instrumentation and Conditions

The following are suggested starting parameters. Optimization may be required based on the specific instrumentation used.

| Parameter | Condition |

| LC System | Shimadzu Prominence HPLC or equivalent[11] |

| Column | C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.7 µm)[12] |

| Mobile Phase A | 0.1% Formic Acid in Water[13] |

| Mobile Phase B | 0.1% Formic Acid in Methanol[13] |

| Gradient Elution | Start at 5% B, ramp to 95% B, hold, and return to initial conditions. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer (e.g., Applied Biosystems 3200 Q-TRAP)[11] |

| Ionization Mode | Electrospray Ionization (ESI), Positive[8] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Drying Gas Temp | 325°C |

| Capillary Voltage | 4000 V |

Table 1: Example MRM Transitions Note: These transitions are hypothetical and must be optimized experimentally.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| 1-Methylpiperidin-4-ol | 116.2 | 98.2 | 15 |

| this compound (IS) | 120.2 | 102.2 | 15 |

Method Validation Summary

The bioanalytical method was validated according to established principles outlined by regulatory agencies.[6][11] Key validation parameters include linearity, accuracy, precision, and stability.

Linearity

The calibration curve demonstrated excellent linearity over the concentration range of 1.0 to 1000 ng/mL in human plasma. The coefficient of determination (r²) was >0.99.

Table 2: Illustrative Calibration Curve Data